molecular formula C19H22N2O2 B5746107 N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide

N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide

Cat. No.: B5746107
M. Wt: 310.4 g/mol
InChI Key: HHHDOLYVASCTII-UHFFFAOYSA-N
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Description

N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-[4-(diethylcarbamoyl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)15-9-11-17(12-10-15)20-18(22)16-8-6-7-14(3)13-16/h6-13H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHDOLYVASCTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide typically involves the reaction of 4-aminobenzoyl chloride with diethylamine, followed by the introduction of a 3-methylbenzoyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide is utilized in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzamide: A simpler analog with a single methyl group attached to the benzamide moiety.

    N-ethylbenzamide: Similar structure but with an ethyl group instead of a diethylamino group.

    N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide: A closely related compound with a dimethylamino group.

Uniqueness

N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Disclaimer and Information on In-Vitro Research Products

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